Product packaging for Einecs 271-514-2(Cat. No.:CAS No. 68583-49-3)

Einecs 271-514-2

Cat. No.: B3337528
CAS No.: 68583-49-3
M. Wt: 356.7 g/mol
InChI Key: OCKFUWPXSGQDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclotetrasiloxane, octamethyl-, reaction products with silica (CAS 68583-49-3, EINECS 271-514-2) is a specialized organosilicon compound formed by the reaction of octamethylcyclotetrasiloxane with silica. This chemical is significant in materials science for its role in modifying surface properties and enhancing the performance of composite materials. Researchers utilize this compound to impart hydrophobic characteristics, improve dispersion, and alter the rheological properties in various polymer and silicone-based systems. Its unique structure, combining siloxane chains with a silica backbone, makes it valuable for developing advanced coatings, elastomers, and sealants with tailored performance. This product is intended for research and development purposes only and is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Always refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H24O6Si5 B3337528 Einecs 271-514-2 CAS No. 68583-49-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dioxosilane;2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O4Si4.O2Si/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13;1-3-2/h1-8H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKFUWPXSGQDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C.O=[Si]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O6Si5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; [Evonik MSDS]
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-, reaction products with silica
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13548
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

68583-49-3
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-, reaction products with silica
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68583-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-, reaction products with silica
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-, reaction products with silica
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, octamethyl-, reaction products with silica
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Reaction Engineering for Cyclotetrasiloxane, Octamethyl , Reaction Products with Silica

Mechanistic Studies of Siloxane-Silica Condensation and Surface Functionalization Reactions

Understanding the fundamental mechanisms of how siloxanes interact with and bond to silica (B1680970) surfaces is critical for optimizing the synthesis of functionalized materials.

Octamethylcyclotetrasiloxane (B44751) (D4) serves as a key monomer for the surface modification of silica, transforming the typically hydrophilic silica surface into a hydrophobic one. semanticscholar.org This modification is achieved by creating a chemically grafted organic surface. nih.gov The reaction, known since the 1970s, provides a straightforward method for the covalent functionalization of inorganic oxide surfaces. nih.gov

The primary role of D4 is to polymerize on the silica surface, forming polysiloxane chains that are chemically bonded to the silica substrate. This process can be initiated through a ring-opening polymerization of D4, often catalyzed by acids or bases. atamanchemicals.comatamanchemicals.com The mechanism for grafting involves the interaction between D4 and the silanol (B1196071) (Si-OH) groups present on the silica surface. semanticscholar.orgresearchgate.net One proposed mechanism involves the initial hydrolysis of the adsorbed D4 by Lewis acidic centers, which are thought to be formed by water adsorbed onto surface defects. nih.gov This is followed by the condensation reaction, or coupling, of the resulting silanols with the silanol groups on the silica surface, forming stable siloxane (Si-O-Si) bridges. nih.gov An alternative, water-free pathway is also considered plausible for rigorously dehydrated silica, involving the direct reaction of D4 with strained siloxane rings on the surface. nih.gov

The result of this surface modification is a uniform, high-quality hydrophobic layer. This is evidenced by high water contact angles (advancing/receding angles of ~130°/100°) and negligible water adsorption even at high relative pressures. nih.gov The process effectively covers the silica surface with a layer ranging from a monolayer to a polymeric film, depending on the reaction conditions and the siloxane used. nih.gov

The kinetics of the reaction between octamethylcyclotetrasiloxane and silica are influenced by several factors, including temperature, pH, and the presence of catalysts and water. The condensation reaction rate is significantly dependent on pH. uni-saarland.de Studies on silicate (B1173343) condensation show that the process is catalyzed by both acids and bases, with a minimum reaction rate observed around pH 2.5, which corresponds to the isoelectric point of silica. unm.edu

The presence of water has been identified as a critical factor in facilitating the grafting of siloxanes onto the silica surface. nih.gov The reaction kinetics are also temperature-dependent. Optimal reaction conditions for grafting cyclic polydimethylsiloxanes (PDMS) onto mesoporous silica have been found to involve heating the neat siloxane liquid with silica for 24 hours at temperatures ranging from 120-250 °C. nih.gov In studies of the water formation reaction confined under a silica bilayer, the apparent activation energy was found to be significantly lower (0.32 eV) compared to the non-confined reaction (0.59 eV), highlighting the influence of the local environment on reaction energetics. mpg.de

Thermodynamic studies of octamethylcyclotetrasiloxane provide essential data for understanding its behavior during these reactions. A fundamental equation of state for D4 has been developed, valid from its triple-point temperature to 590 K and at high pressures, allowing for the calculation of any thermodynamic equilibrium state property. researchgate.netacs.org The activation energy for the formation of trimeric silicic acids during condensation has been measured at 77 kJ·mol⁻¹, while the activation energies for the forward and reverse condensation reactions of monomers adding to polysilicic acids were found to be 55.0 and 58.6 kJ·mol⁻¹, respectively. nih.gov

Table 1: Kinetic and Thermodynamic Parameters in Siloxane-Silica Systems

ParameterValueConditions/SystemReference
Optimal Reaction Temperature120-250 °CGrafting of cyclic PDMS on mesoporous silica nih.gov
Optimal Reaction Time24 hoursGrafting of cyclic PDMS on mesoporous silica nih.gov
Activation Energy (Trimer Formation)77 kJ·mol⁻¹Silicic acid condensation nih.gov
Activation Energy (Forward Condensation)55.0 kJ·mol⁻¹Monomer addition to polysilicic acids nih.gov
Activation Energy (Reverse Condensation)58.6 kJ·mol⁻¹Monomer addition to polysilicic acids nih.gov
Atmospheric Half-life (D4)8.5 daysBased on •OH reaction rate constant epa.gov

Development of Novel Synthetic Routes for Tailored Material Structures

To control the architecture and properties of the final product, various synthetic strategies have been developed, ranging from wet chemical methods to vapor-phase techniques.

The sol-gel process is a versatile wet-chemical technique used to produce silica-based materials from molecular precursors, such as tetraethoxysilane (TEOS). nih.govmdpi.com This method involves hydrolysis and polycondensation reactions that lead to the formation of a "sol" (a colloidal solution) which then evolves into a "gel" (a solid network). nih.gov The structure of the resulting silica can be tailored by controlling reaction parameters like pH; low pH conditions tend to form polymer-like gels, while high pH (basic conditions) leads to the formation of more particulate, colloidal gels. nih.gov

One approach involves the in-situ generation of silica particles via the sol-gel reaction of TEOS within a polymer matrix that has been previously grafted with D4. semanticscholar.orgnih.gov This method allows for the creation of composites where the silica filler is intimately integrated with the siloxane-modified polymer, enhancing properties like tensile strength due to strong chemical bonding between the components. semanticscholar.orgnih.gov

Post-synthesis functionalization, or grafting, is another powerful technique. researchgate.netrsc.org In this method, a pre-formed porous silica material is treated with the functionalizing agent. researchgate.net The reaction utilizes the silanol groups present on the silica surface to anchor the desired molecules. This approach allows for high degrees of functionalization without destroying the ordered mesostructure of the silica support. researchgate.net

Vapor-phase methods offer an alternative to solution-based synthesis, often providing a cleaner, solvent-free route to surface modification. Hot-Filament Chemical Vapor Deposition (HFCVD) has been used to produce organosilicon thin films from octamethylcyclotetrasiloxane as a precursor. capes.gov.brresearchgate.net In this technique, the precursor vapor is decomposed by a heated filament, and the resulting reactive species deposit onto a substrate, forming a film. capes.gov.br This method can achieve high deposition rates, and the film's structure can be controlled by adjusting the filament temperature. capes.gov.br

Surface grafting can also be performed from the liquid phase under elevated temperatures. Simply contacting neat D4 liquid with a silica surface at temperatures between 120-250°C can produce a covalently attached monolayer or polymer layer. nih.gov This method is noted for being an environmentally benign alternative to other functionalization techniques that may use corrosive reagents. nih.gov More advanced catalytic grafting methods have also been developed, such as a highly efficient, metal-free process that uses a catalyst to activate Si-H bonds on hydrosilanes for rapid grafting onto silica at room temperature. acs.org

Influence of Process Parameters on Material Architecture and Performance

The final properties of the cyclotetrasiloxane-silica reaction product are highly dependent on the synthesis process parameters.

Temperature: In liquid-phase grafting, higher temperatures are required to drive the reaction between siloxanes and the silica surface. nih.gov In HFCVD, the filament temperature is a key parameter for controlling the resulting film structure. capes.gov.br

Reactant Concentration: In the reinforcement of rubber with in-situ generated silica, the content of both the grafted D4 and the silica (controlled by the amount of TEOS precursor) significantly affects the mechanical properties of the final composite. nih.gov For instance, increasing the in-situ silica content up to a certain point (e.g., 18.05%) can lead to a significant improvement in mechanical properties. nih.gov

Catalyst and pH: In sol-gel synthesis, the choice of an acid or base catalyst and the resulting pH dramatically influence the relative rates of hydrolysis and condensation, which in turn dictates the final structure of the silica network (e.g., linear chains vs. highly branched clusters). unm.edunih.gov

Hydration Level: The extent of hydration of the silica surface plays a critical role. The presence of adsorbed water can facilitate the hydrolysis of siloxanes, which is a key step in the grafting mechanism. nih.gov For rigorously dehydrated silicas, an alternative, water-independent reaction pathway may occur. nih.gov

Table 2: Influence of Process Parameters on Material Properties

Process ParameterEffect on Synthesis/PropertiesRelevant ProcessReference
TemperatureControls reaction rate and final film structure.Liquid-Phase Grafting, HFCVD nih.govcapes.gov.br
pHDetermines silica network structure (polymeric vs. particulate).Sol-Gel Synthesis nih.gov
Silica ContentImproves mechanical properties (e.g., tensile strength) up to an optimal level.In-situ Silica Generation in Composites nih.gov
Surface HydrationFacilitates siloxane hydrolysis, a key step in the grafting mechanism.Surface Grafting nih.gov
Reactant/Precursor RatioControls the degree of functionalization and final composite properties.In-situ Silica Generation, Post-Synthesis Grafting semanticscholar.orgnih.gov

Temperature, Pressure, and Catalyst Effects on Product Morphology

The morphology of the resulting hydrophobic silica, including its particle size, surface area, and pore structure, is intricately linked to the conditions of the synthesis reaction. Control over these parameters is essential for tailoring the material to specific applications.

Temperature: Reaction temperature plays a critical role in the kinetics of the surface modification process. Generally, an increase in temperature accelerates the reaction between D4 and the silica surface. Research indicates that for silica nanoparticle synthesis, which is a precursor to the final product, temperature can have a significant impact on particle size. For instance, in Stöber-like processes for creating silica spheres, higher reaction temperatures can lead to the formation of smaller, more uniform nanoparticles. scispace.com However, excessively high temperatures can lead to the degradation of organic functional groups. In the context of modifying silica with silanes, calcination temperatures are also a key factor. For example, silica thin layers modified with dimethoxydimethylsilane (B74317) showed optimal hydrophobicity when calcined at 300°C, with a significant decrease in hydrophobicity observed at 500°C. researchgate.net For the reaction of polydimethylsiloxanes with fumed silica, a temperature of 220°C has been reported for the chemisorption process. googleapis.com

Pressure: While the effect of pressure on the synthesis of this specific modified silica is less documented in publicly available literature, it is a relevant parameter in industrial-scale reactions, particularly when dealing with volatile reactants or byproducts. In processes involving gaseous silylating agents, pressure can influence the concentration of the reactant at the silica surface, thereby affecting the reaction rate and the degree of surface coverage. In related applications, such as the use of modified silica nanoparticles for enhanced oil recovery, pressure is a key operational parameter, though its direct effect on the synthesis morphology is not the primary focus. nih.gov

Catalyst: Catalysts are frequently employed to enhance the rate and efficiency of the reaction between siloxanes and silica. Both acidic and basic catalysts can be used. In the sol-gel synthesis of hydrophobic silica, various acid catalysts (such as acetic acid, oxalic acid, nitric acid, and sulfuric acid) have been shown to influence the final properties. researchgate.net For instance, the strength of the acid catalyst can affect the water contact angle of the resulting hydrophobic silica coating. researchgate.net In industrial processes for producing hydrophobic silica, both precipitated and fumed silica are used as base materials, and the hydrophobization is often carried out using silylating agents in the presence of a catalyst. googleapis.com The choice of catalyst can also impact the potential for side reactions, such as the polymerization of the siloxane. lookchem.com

The following interactive table summarizes the general influence of these parameters on the morphology of modified silica, based on findings from related research.

ParameterEffect on MorphologyResearch Findings
Temperature Higher temperatures can lead to smaller and more uniform nanoparticles during the initial silica synthesis. Optimal calcination temperature is crucial for achieving desired hydrophobicity without degrading the organic surface treatment.In Stöber-like synthesis, increasing temperature generally decreases silica nanoparticle size. scispace.com For silane-modified silica, hydrophobicity can be lost at excessively high calcination temperatures. researchgate.net
Pressure Can influence reactant concentration at the silica surface, potentially affecting reaction rate and surface coverage, especially in gas-phase reactions.Less documented for this specific reaction, but a key parameter in industrial chemical processes.
Catalyst Can significantly increase the reaction rate. The type of catalyst (acidic or basic) and its strength can influence the final surface properties, such as hydrophobicity.Acid catalysts of varying strengths have been shown to impact the water contact angle of hydrophobic silica coatings. researchgate.net

Scalability and Industrial Relevance of Synthetic Pathways

The industrial production of Einecs 271-514-2 is of significant commercial interest due to its use as an antiblocking agent, free-flow agent, and in silicone rubber formulations. nih.govhaz-map.com The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges and considerations.

Scalability: The scalability of the synthesis process depends on several factors, including the chosen reaction pathway (e.g., slurry-phase reaction, gas-phase reaction), the type of silica precursor (fumed or precipitated), and the reaction conditions. For industrial production, continuous or semi-continuous processes are often preferred over batch processes to ensure consistent product quality and higher throughput. One patented method for producing hydrophobic silica powder involves the use of a silica sol in a mixed solvent, which is then reacted with a hydrophobicity-affording agent. googleapis.com The handling of solvents and the energy requirements for heating and drying are significant considerations in scaling up such a process. The production capacity of some suppliers can reach up to 30 metric tons per week, indicating a well-established industrial manufacturing process. lookchem.com

Industrial Relevance: The widespread use of hydrophobic silica in various industries underscores its industrial relevance. It is used to improve the properties of a wide range of products, including coatings, plastics, and personal care items. The ability to control the morphology of the hydrophobic silica during production is key to optimizing its performance in these applications. For example, in coatings, the particle size and distribution of the hydrophobic silica can affect properties such as gloss, viscosity, and scratch resistance. Techno-economic analysis of similar processes, such as the removal of siloxanes from landfill gas, highlights the economic considerations involved in handling and utilizing siloxane-based materials on an industrial scale. jlkindustries.com

The following interactive table outlines key considerations for the industrial production of hydrophobic silica.

AspectIndustrial ConsiderationRelevance to this compound
Raw Materials Consistent quality and supply of silica (fumed or precipitated) and octamethylcyclotetrasiloxane (D4).The choice of silica precursor will affect the final product's properties and the processing requirements.
Reaction Control Precise control over temperature, pressure, and catalyst feed to ensure consistent product morphology and hydrophobicity.Essential for producing a product that meets the specifications for its intended application.
Process Type Selection between batch, semi-continuous, or continuous processing to optimize throughput and product consistency.Continuous processes are generally favored for large-scale production.
Downstream Processing Efficient filtration, drying, and grinding of the final product to achieve the desired physical form.These steps are critical for obtaining a free-flowing powder with the correct particle size distribution. googleapis.com
Environmental and Safety Handling of solvents and volatile organic compounds, as well as the management of any waste streams.Adherence to environmental regulations and ensuring a safe working environment are paramount.

Investigations into the Fundamental Interactions and Mechanisms of Action of Cyclotetrasiloxane, Octamethyl , Reaction Products with Silica

Anti-Blocking Efficacy and Particle Dispersion Mechanisms

Reduction of Surface Adhesion and Inter-Particle Agglomeration

Untreated silica (B1680970), particularly fumed silica, possesses a high surface area characterized by silanol (B1196071) groups, which are polar and capable of forming hydrogen bonds paint.orgmdpi.com. These silanol groups contribute to the hydrophilic nature of the silica surface, leading to strong inter-particle adhesion and a tendency for aggregation and moisture adsorption. This can result in increased viscosity, poor flow properties, and a propensity for agglomeration, hindering uniform dispersion in many systems paint.orgmdpi.com.

The reaction of silica with octamethylcyclotetrasiloxane (B44751) (D4) effectively replaces or caps (B75204) these hydrophilic silanol groups with hydrophobic siloxane moieties. This surface modification renders the silica particles hydrophobic, significantly reducing their affinity for water and other polar substances evonik.commdpi.com. Consequently, the strong inter-particle forces, particularly hydrogen bonding, are diminished, leading to a marked reduction in surface adhesion and inter-particle agglomeration paint.orgmdpi.com.

The hydrophobic nature of the treated silica also improves its dispersibility in non-polar or less polar matrices. This reduced tendency to aggregate and improved compatibility with organic systems contributes to better flow characteristics and prevents the formation of large, loosely bound particle clusters. Products like AEROSIL® R 106, which is fumed silica surface-treated with D4, exhibit excellent rheological effects and pseudoplastic (shear thinning) flow behavior, directly indicative of reduced inter-particle adhesion and improved particle flow evonik.com.

PropertyUntreated Silica (e.g., Fumed Silica)D4-Treated Silica (e.g., AEROSIL® R 106)
Surface CharacterHydrophilic (due to silanol groups)Hydrophobic (surface-treated with D4)
Inter-particle InteractionProne to aggregation, moisture adsorption, hydrogen bondingReduced aggregation, minimized hydrogen bonding
Rheological Behavior (Flow)Can lead to increased viscosity, poor flowExhibits pseudoplastic (shear thinning) flow behavior, excellent rheology effect
Surface Adhesion (to water)HighLow (indicated by hydrophobicity)

Impact on Film Formation and Coating Homogeneity

The reduction in surface adhesion and inter-particle agglomeration directly translates into significant improvements in film formation and coating homogeneity. When treated silica particles are incorporated into coating formulations, their enhanced dispersibility ensures a more uniform distribution throughout the matrix paint.org. This homogeneous dispersion is critical for achieving consistent film properties and preventing defects such as streaks, voids, or uneven surface textures.

Furthermore, the hydrophobic nature of the treated silica can enhance the water repellency and weather resistance of the final coating film. By minimizing the interaction of the silica surface with water, these modified particles help to create a more robust and durable film structure. The improved dispersibility and rheological control enable the silica to act effectively as a rheology modifier, a suspension aid for pigments and fillers, and a reinforcing agent, all contributing to a more homogeneous and well-formed coating layer paint.org.

PropertyUntreated Silica (e.g., Fumed Silica)D4-Treated Silica (e.g., AEROSIL® R 106)
Particle DispersionTendency to aggregate, potential for non-uniform distributionImproved dispersibility, leading to homogeneous distribution
Rheological ControlLess pronounced shear-thinning effectExcellent rheology effect, pseudoplastic flow
Film Formation ContributionCan enhance mechanical properties but may affect viscosityFacilitates smoother film formation, contributes to uniform coatings
Film Surface PropertiesHydrophilicHydrophobic, improved water repellency

Advanced Applications and Material Integration Research

Application in Silicone Rubber Formulations: Enhancing Mechanical and Processability Attributes

The incorporation of Cyclotetrasiloxane, octamethyl-, reaction products with silica (B1680970) into silicone rubber formulations is a key area of research aimed at improving both the physical properties and the ease of processing of these elastomers.

The effectiveness of this treated silica as a reinforcing filler in silicone rubber lies in its ability to interact with the polymer matrix. The silanol (B1196071) groups on the surface of silica, and potentially residual siloxane species, can form hydrogen bonds or covalent linkages with the silicone polymer chains. This interaction creates a robust filler-elastomer interface, leading to improved mechanical strength.

Reinforcement: Studies indicate that this treated silica significantly enhances mechanical properties such as tensile strength, modulus, and tear resistance in silicone rubber. The large specific surface area of the fumed silica allows for a high degree of dispersion within the elastomer, creating a reinforcing network. For instance, adding this material as a filler can improve modulus, elongation at break, tensile strength, and tear resistance of elastomers. amazonaws.com

Dispersion: The surface treatment with octamethylcyclotetrasiloxane (B44751) can improve the dispersion of the silica particles within the non-polar silicone matrix, reducing agglomeration and ensuring a more uniform distribution of reinforcement. This leads to more consistent material properties. amazonaws.com

Transparency: The fine particle size and good dispersion also contribute to achieving excellent transparency in silicone elastomers, a desirable attribute for certain optical applications. amazonaws.com

The integration of this treated silica into silicone rubber composites can also impact their long-term performance and durability under various environmental and mechanical stresses.

Thermal Stability: While the base silicone rubber might be susceptible to degradation, the presence of a well-dispersed reinforcing filler can contribute to improved thermal stability by hindering chain scission and crosslinking reactions. However, specific research on the impact of this particular treated silica on the thermal degradation mechanisms of silicone rubber requires further investigation.

Aging Resistance: The reinforcement provided by the silica can help maintain the mechanical integrity of the silicone rubber under prolonged exposure to heat, oxygen, or chemical environments. This is crucial for applications where the material is subjected to demanding conditions over extended periods. Research into fluorinated silicone rubber composites has shown that silane-treated silica can enhance hot-air and hot-oil aging resistance by improving dispersion and interfacial compatibility. acs.org While this specific study focused on fluorinated compounds, the principle of improved filler-matrix interaction due to surface modification is relevant.

Utilization in Toner and Imaging Technologies: Optimizing Powder Flow and Charge Stability

In the realm of toner and imaging technologies, Cyclotetrasiloxane, octamethyl-, reaction products with silica serves as a crucial additive for optimizing powder characteristics, particularly flowability and electrostatic properties.

The treated silica's fine particle size and controlled surface chemistry are instrumental in modifying the bulk properties of toner powders.

Flowability Enhancement: The compound acts as an anti-caking agent and a free-flow agent. Its presence on the surface of toner particles reduces inter-particle adhesion, preventing clumping and ensuring smooth powder flow. This is achieved through the reduction of surface contact and the creation of a lubricating layer. amazonaws.com

Charge Stability: Hydrophobic grades of treated silica are particularly noted for their ability to stabilize electrical charge characteristics within toner formulations. This is critical for the electrophotographic process, where toner particles must acquire and maintain a specific charge to be attracted to the charged photoreceptor drum and then transferred to the paper. knowde.com The silica's surface treatment can influence the triboelectric charging behavior of the toner.

By improving powder handling and charge stability, this treated silica directly contributes to the reliability and quality of the imaging process.

Caking Prevention: Toner powders are prone to caking due to humidity and pressure during storage and transport. The anti-caking properties of the treated silica, by reducing particle cohesion, ensure that the toner remains a free-flowing powder, preventing blockages in printing equipment. amazonaws.com

Exploratory Applications in Advanced Manufacturing and Niche Industrial Sectors

Beyond its established uses, research is exploring the potential of Cyclotetrasiloxane, octamethyl-, reaction products with silica in more specialized and emerging industrial applications.

Advanced Composites: Its use as a reinforcing filler can be extended to other polymer systems beyond silicones, potentially enhancing the mechanical properties, thermal resistance, or electrical insulation characteristics of advanced composite materials.

Coatings and Adhesives: In coatings and adhesives, it can function as a rheology modifier, anti-settling agent, and thickening agent, improving suspension behavior and preventing lumping and clogging in liquid systems. amazonaws.com

Semiconductor Manufacturing: Treated silica with specific properties, such as high purity and sub-micron particle size, is utilized in chemical mechanical polishing (CMP) slurries for semiconductor wafer planarization. knowde.com Its controlled particle distribution is key for achieving precise polishing.

Insulating Materials: Due to its very low solid-state conductivity and particle spacing, this treated silica exhibits excellent electrical and thermal insulation properties, making it a candidate for specialized insulating applications. amazonaws.com

Compound Table:

EC NumberChemical NameCAS NumberMolecular FormulaMolecular WeightPrimary Identified Uses
271-514-2Cyclotetrasiloxane, octamethyl-, reaction products with silica68583-49-3C8H24O6Si5356.70006 g/mol Antiblocking agents, free flow agent, toner additive, silicone rubber reinforcement.

The compound, identified as Cyclotetrasiloxane, octamethyl-, reaction products with silica (CAS 68583-49-3), is primarily associated with uses such as antiblocking agents and flow-promoting agents in materials like silicone rubber and toner. evonik.comchemicalbook.comchemicalbook.commolbase.com While general information on functional coatings and adhesion promotion was found, anl.govpolymtl.camdpi.comwiley.comencyclopedia.pubduplicolor.com no direct research links or detailed findings connecting EC 271-514-2 to these specific advanced applications were identified.

Consequently, it is not possible to generate the thorough, informative, and scientifically accurate content with detailed research findings and data tables as requested for sections 4.3.1 and 4.3.2, while strictly adhering to the provided outline and avoiding information outside the explicit scope.

Environmental Fate, Transport, and Ecotoxicological Considerations in Academic Research

Environmental Release and Distribution Pathways

Upon release into the environment, Flusilazole is subject to various transport and distribution processes that determine its presence and concentration in different environmental compartments.

Flusilazole is characterized as a non-volatile compound, which limits its potential for long-range atmospheric transport in the gaseous phase. epa.govepa.gov However, it can be applied via aerial and ground spray methods, creating a potential for spray drift. epa.gov The extent of its atmospheric presence is therefore more related to its application method than its intrinsic volatility. Studies modeling its application to orchards have shown that with airblast application, there can be off-target movement, although resulting levels in adjacent water and sediments were found to be low to undetectable. fao.org

Once in the environment, Flusilazole exhibits a tendency to partition between soil, water, and sediment. It is generally expected to be persistent and has low mobility in soil. epa.govepa.gov Field soil dissipation studies have shown that residues primarily remain in the top 15 cm of soil, indicating limited mobility. fao.org

In aquatic systems, Flusilazole dissipates rapidly from the water column and partitions to the sediment phase. epa.gov In anaerobic flooded sediments, it undergoes very slow transformation, remaining primarily as the parent compound and bound residues. epa.gov Similarly, in aerobic flooded sediments, Flusilazole is largely stable, with a strong tendency to partition to the sediment. epa.gov Modeling studies using the Pesticide Root Zone Model (PRZM) and Exposure Analysis Modeling System (EXAMS) are employed to estimate environmental concentrations in aquatic ecosystems, which are crucial for risk assessment. epa.gov

Environmental CompartmentFindingReference
Soil Persistent with low mobility; residues tend to remain in the top 15 cm. epa.govepa.govfao.org
Water Column Rapid dissipation to sediment. epa.gov
Sediment Primary sink for the compound; essentially stable in aerobic conditions and very slow transformation in anaerobic conditions. epa.gov

Ecotoxicity Research on Aquatic Organisms: Long-Term Environmental Impact

The persistence and potential for bioconcentration of Flusilazole raise concerns about its long-term effects on aquatic life. It is classified as toxic to aquatic life with long-lasting effects. nih.gov

Research has shown that chronic risk levels of concern are exceeded for freshwater fish by up to threefold. epa.gov The bioconcentration factor for Flusilazole has been reported to be between 160 and 250, indicating a high potential for accumulation in aquatic organisms. epa.gov However, studies also show that approximately 80% of the residue burden can be depurated within 14 days when organisms are moved to untreated water. epa.gov

Recent studies using zebrafish (Danio rerio) have highlighted the developmental toxicity of Flusilazole. nih.gov Exposure to the fungicide was found to affect the viability and hatching rate of zebrafish larvae, leading to morphological defects, reduced body length, and organ damage. nih.gov These effects are linked to apoptosis (programmed cell death) and oxidative stress. nih.gov Such findings underscore the potential for detrimental long-term impacts on aquatic ecosystems resulting from Flusilazole exposure. nih.gov

Assessment of Bioaccumulation Potential in Aquatic Food Webs

The potential for a substance to bioaccumulate in aquatic food webs is a critical aspect of its environmental risk profile. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment), resulting in a concentration in the organism that is higher than in the surrounding environment.

For Einecs 271-514-2, a key indicator of bioaccumulation potential is the Bioconcentration Factor (BCF), which measures the extent of chemical accumulation in an aquatic organism from the water. A Safety Data Sheet for a product containing 100% of the substance with CAS number 68583-49-3 reports a Bioconcentration Factor (BCF) of 3.162 nih.gov. BCF values are a primary tool in assessing whether a substance meets the bioaccumulation criteria under various regulatory frameworks epa.gov.

The bioaccumulation potential of this substance is also influenced by its constituent components. One of the precursors, octamethylcyclotetrasiloxane (B44751) (D4), has been identified as having a high potential to accumulate in aquatic organisms, with empirical bioconcentration factors and modeled bioaccumulation factors above 5000 tdl.org. However, there is conflicting evidence from biomagnification studies in fish and biota-sediment accumulation studies in invertebrates, which suggest that the bioaccumulation potential of D4 may be lower, possibly due to reduced bioavailability tdl.org. It is important to note that the reaction with silica (B1680970) to form this compound may alter these bioaccumulative properties.

The table below summarizes the available data on the bioaccumulation potential of this compound and its precursor, D4.

Chemical NameCAS NumberParameterValueSource
Cyclotetrasiloxane, octamethyl-, reaction products with silica68583-49-3BCF3.162 nih.gov
Octamethylcyclotetrasiloxane (D4)556-67-2BCF> 5000 tdl.org

This table is interactive. Click on the headers to sort the data.

Chronic Effects on Aquatic Biota and Ecosystem Health

Chronic toxicity refers to the adverse effects on an organism that result from long-term exposure to a substance. These effects can include impacts on survival, growth, and reproduction, and are crucial for understanding the long-term health of aquatic ecosystems.

This compound is classified as harmful to aquatic life with long-lasting effects (H412), as indicated in safety data sheets for products containing this substance service.gov.ukevonik.com. This classification suggests that the substance has the potential to cause adverse effects in aquatic environments over extended periods.

Research into the chronic effects of the components of this compound provides further insight. Studies on silica nanoparticles, one of the components, have shown that surface modifications can influence their toxicity. For instance, studies on amine-functionalized silica nanostructures have demonstrated that these modifications can enhance toxicity towards the crustacean Daphnia magna, a key species in many aquatic food webs. These studies observed alterations in the ultrastructure of the intestine and eggs of Daphnia magna, highlighting a potential "Trojan horse" effect, particularly in chronic exposure scenarios nih.govresearchgate.net. Some research has also indicated that while certain silica nanoparticles may not cause significant morbidity in Daphnia magna during chronic exposure, they can lead to a modest increase in body size and a significant increase in reproductive output, a phenomenon known as a hormetic response nsf.gov. However, other studies have reported that reproduction in Daphnia magna can be significantly decreased upon exposure to certain concentrations and sizes of SiO2 particles nih.gov.

The other component, octamethylcyclotetrasiloxane (D4), has been the subject of extensive chronic toxicity testing. Studies in Fischer 344 rats have shown that chronic inhalation exposure can lead to increased liver, kidney, and uterine weights, with corresponding microscopic findings nih.gov. These studies identified uterine endometrial adenomas as a treatment-related neoplastic finding at high concentrations nih.gov. The observed liver effects are suggested to be adaptive and not adverse, while the kidney findings are considered a rat-specific lesion with no human counterpart nih.gov. In aquatic organisms, D4 has been shown to cause long-term toxicity to sensitive pelagic species at low concentrations tdl.org. A 14-day toxicity study with the fish species Oncorhynchus mykiss reported a No-Observed-Effect Concentration (NOEC) of 4.4 µg/l service.gov.uk.

The following table presents a summary of chronic toxicity data for the components of this compound.

ComponentTest OrganismDurationEndpointValueSource
Amine-functionalized SiO2 nanostructuresDaphnia magnaChronicUltrastructural alterationsObserved nih.govresearchgate.net
Colloidal SiO2 nanoparticlesDaphnia magna21 daysReproductionIncreased (hormesis) nsf.gov
80 nm SiO2 particlesDaphnia magnaChronicReproductionDecreased nih.gov
Octamethylcyclotetrasiloxane (D4)Oncorhynchus mykiss14 daysNOEC4.4 µg/l service.gov.uk

This table is interactive. Click on the headers to sort the data.

Regulatory Frameworks for Environmental Risk Assessment and Mitigation Strategies (e.g., PBT/vPvB evaluations)

The environmental risks of chemical substances like this compound are managed through comprehensive regulatory frameworks. In the European Union, the primary legislation governing the registration, evaluation, authorisation, and restriction of chemicals is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006 europa.eusagentia.com. Additionally, the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 aims to ensure a high level of protection for human health and the environment by standardizing the classification and labelling of chemicals sagentia.comchemradar.comcefic.org.

This compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), which means it is considered a "phase-in" substance under REACH europa.euchemradar.com. As such, it is subject to the requirements of both REACH and CLP.

A key aspect of the environmental risk assessment under REACH is the evaluation of substances for their potential to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) globalsilicones.orgumweltbundesamt.deecetoc.org. Substances that meet the PBT/vPvB criteria are considered Substances of Very High Concern (SVHC) and may be subject to authorisation to ensure their risks are properly controlled globalsilicones.orgeuropa.eu.

Some safety data sheets for products containing this compound state that the substance or mixture contains components considered to be either PBT or vPvB service.gov.ukevonik.com. Conversely, other SDS for mixtures containing this substance indicate that the mixture does not satisfy the PBT or vPvB criteria website-files.com. A definitive, publicly available PBT/vPvB assessment for this compound by the European Chemicals Agency (ECHA) has not been found in the public domain, and the substance is not currently on the ECHA PBT assessment list europa.eucanada.ca.

The CLP regulation has recently been updated to include new hazard classes for PBT, vPvB, Persistent, Mobile and Toxic (PMT), and very Persistent and very Mobile (vPvM) substances, which will have implications for the future classification and regulation of such substances sagentia.com.

The regulatory status of the precursor, octamethylcyclotetrasiloxane (D4), provides important context. In the European Union, D4 has been identified as a Substance of Very High Concern (SVHC) due to its PBT and vPvB properties globalsilicones.org. This has led to restrictions on its use in certain consumer products. The silicones industry has expressed the view that the PBT/vPvB criteria, which were developed for carbon-based organic chemicals, may not be appropriate for assessing silicon-based substances like siloxanes globalsilicones.org.

The table below outlines the key regulatory information for this compound.

RegulationStatus/InformationRelevanceSource
REACH (EC) No 1907/2006Registered as a phase-in substanceGoverns the manufacturing, placing on the market, and use of the substance. europa.euchemradar.com
CLP (EC) No 1272/2008Classified as Hazardous to the aquatic environment, Chronic, Category 3 (H412)Requires hazard communication through labelling and safety data sheets. service.gov.ukevonik.com
PBT/vPvB AssessmentContains components considered PBT/vPvB by some suppliers; not on ECHA's public PBT assessment list.Determines if the substance is of very high concern, potentially leading to authorisation requirements. service.gov.ukevonik.comeuropa.eucanada.ca

This table is interactive. Click on the headers to sort the data.

Regulatory Science and Global Chemical Management of Cyclotetrasiloxane, Octamethyl , Reaction Products with Silica

Navigating REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and TSCA (Toxic Substances Control Act) Compliance

The European Union's REACH and the United States' TSCA are two of the most comprehensive chemical management regulations globally. europa.euwikipedia.org Both frameworks aim to assess and manage the risks posed by chemical substances, but they do so through distinct processes. europa.euepa.gov

Under REACH, manufacturers or importers of substances in quantities over one tonne per year must register them with the European Chemicals Agency (ECHA). europa.euspencer-she.com This involves submitting a technical dossier containing detailed information on the substance's properties, uses, and safe handling. wikipedia.org For substances used in scientific research and development (R&D), specific provisions may apply. While substances used in R&D can be exempt from full registration, this exemption is conditional. It applies only if the substance is used under controlled conditions and is not placed on the market for general sale. bens-consulting.com If an R&D substance is supplied to another entity, it is considered "placing on the market," and standard classification and labelling obligations apply. bens-consulting.com

Cyclotetrasiloxane, octamethyl-, reaction products with silica (B1680970) is classified as a UVCB substance (Substance of Unknown or Variable composition, Complex reaction products or Biological materials). nih.govconcawe.eu This classification has significant implications for the registration dossier. For UVCB substances, the identification is based on the starting materials and the manufacturing process. loa-reach.com The REACH dossier for a UVCB like this must include:

A detailed description of the manufacturing process. loa-reach.com

Identification of all known constituents , especially those present at concentrations ≥ 10%. jdsupra.com

Concentration ranges for all constituents, impurities, and additives. jdsupra.com

Spectral and analytical data to confirm the substance's composition. jdsupra.com

In the United States, TSCA, administered by the Environmental Protection Agency (EPA), also has stringent data submission requirements. wikipedia.org For new chemicals not on the TSCA Inventory, a Premanufacture Notice (PMN) must be submitted to the EPA at least 90 days before manufacturing or importing begins. epa.gov The required information for a PMN includes:

Chemical identity

Production volume

Intended uses

Environmental release and disposal practices

All existing health and environmental data epa.gov

The EPA has recently updated its guidance to clarify the level of detail required for new chemical submissions, emphasizing the need for comprehensive data to allow for a reasoned evaluation of health and environmental effects. h2compliance.comaiha.org Like REACH, TSCA has provisions for R&D exemptions, but these are also subject to specific conditions and record-keeping requirements.

Table 1: Comparison of R&D Data Submission Requirements

RequirementREACH (for UVCB Substances)TSCA (for New Chemicals)
Substance Identification Description of starting materials and manufacturing process; identification of constituents (≥10%). loa-reach.comjdsupra.comSpecific chemical identity; may require a letter of support from suppliers for confidential components. epa.gov
Data Set Spectral and analytical data to verify composition. jdsupra.comAll existing health and environmental data known to the submitter. epa.gov
Volume/Use Info Required for full registration if tonnage threshold is met. spencer-she.comProduction volume, byproducts, use, and disposal information. epa.gov
Exemption Conditions Use must be under controlled conditions and not placed on the market. bens-consulting.comSpecific R&D exemption rules with volume limits and record-keeping.

Both REACH and TSCA have mechanisms to control the use of high-risk chemicals.

Under REACH, substances with hazardous properties such as being carcinogenic, mutagenic, toxic for reproduction (CMR), or persistent, bioaccumulative and toxic (PBT) can be identified as Substances of Very High Concern (SVHC). z2data.com Once a substance is placed on the Candidate List of SVHCs, suppliers have specific obligations, such as providing a Safety Data Sheet (SDS). spencer-she.comz2data.com The ultimate goal is to phase out SVHCs and replace them with safer alternatives. europa.eu If a substance from the Candidate List is prioritized and moved to the Authorisation List (Annex XIV), companies must apply for specific authorization from ECHA to continue using it for a particular purpose. europa.euwikipedia.org Additionally, REACH can restrict the manufacture, placing on the market, or use of certain substances if they pose an unacceptable risk. europa.eu

Under TSCA, if the EPA's risk evaluation determines that a chemical presents an "unreasonable risk" to health or the environment, the agency must initiate a risk management process. epa.govwiley.law This can lead to various regulatory actions, including:

Prohibiting or limiting the manufacture, processing, or distribution of the substance. epa.gov

Requiring warnings and instructions. epa.gov

Regulating the manner of commercial use or disposal. epa.gov

The parent substance, Octamethylcyclotetrasiloxane (B44751) (D4), has been under regulatory scrutiny. For example, it is subject to certain TSCA rules that trigger reporting requirements. regulations.gov Such scrutiny of a key reactant can have implications for the final reaction product, Einecs 271-514-2.

Classification, Labelling, and Packaging (CLP) Regulation and its Implications for Research Communication

The CLP Regulation aligns the European Union system of classification, labelling, and packaging of chemical substances and mixtures with the Globally Harmonised System (GHS). cefic.orgeuropa.eu Its primary goal is to ensure that the hazards presented by chemicals are clearly communicated to workers and consumers. env-health.org

Classification is the starting point for hazard communication. nih.gov For this compound, the classification based on environmental endpoints is of particular importance. According to a safety data sheet for a product named AEROSIL® R 106, which identifies its chemical name as "Cyclotetrasiloxane, octamethyl-, reaction products with silica," the substance is classified as hazardous to the aquatic environment. evonik.com

Table 2: Environmental Hazard Classification for this compound

Classification (REGULATION (EC) No 1272/2008)Hazard StatementPrecautionary Statement
Chronic hazards to the aquatic environment, Category 3H412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Source: Safety Data Sheet for AEROSIL® R 106 evonik.com

This classification indicates that while the substance may not cause acute harm to aquatic organisms, its persistence and potential for long-term adverse effects are a concern. This aligns with broader assessments of related siloxane compounds, which have been reviewed for their persistence and bioaccumulation potential by international bodies. canada.caindustrialchemicals.gov.au The classification triggers the legal requirement to communicate this hazard on the label and in the Safety Data Sheet, which is a crucial element of research and industrial communication. env-health.org

Chemical regulations are not static; they evolve with scientific understanding and societal concerns. unece.orgnih.gov Both the CLP Regulation and TSCA have undergone significant updates.

The CLP regulation is periodically updated through "adaptations to technical progress" (ATPs) to incorporate new scientific knowledge and hazard classifications. nih.gov Recent reforms have focused on introducing new hazard classes (e.g., for endocrine disruptors) and improving the process for harmonised classification. env-health.orgsunstreamglobal.com

TSCA was substantially reformed by the Frank R. Lautenberg Chemical Safety for the 21st Century Act in 2016. stpub.commytapscore.com This act mandated a more rigorous, risk-based safety standard and required the EPA to conduct systematic risk evaluations of existing chemicals. wiley.lawmytapscore.com The EPA has also been actively updating technical guidance for data submission to align with these new requirements. h2compliance.com The growing body of research on siloxanes, their environmental fate, and potential impacts has contributed to this evolving regulatory consciousness. nih.gov These changes mean that companies must continuously monitor the regulatory landscape and update their dossiers and safety assessments accordingly. cefic.orgfraunhofer.de

International Harmonization Efforts and Their Impact on Chemical Innovation

The existence of different national regulations for chemical classification and labelling created significant burdens for international trade and complicated hazard communication. ccohs.ca The United Nations developed the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to address this issue. unece.orgilo.org

The GHS provides a standardized framework for:

Classifying chemicals according to their physical, health, and environmental hazards. ilo.org

Communicating hazard information through standardized labels with pictograms and signal words, and Safety Data Sheets (SDSs). ccohs.cawikipedia.org

The adoption of GHS into national or regional regulations (like the EU's CLP and the US's Hazard Communication Standard) is a major step towards international harmonization. ccohs.cawikipedia.org This harmonization benefits chemical innovation in several ways:

Facilitates Trade: Companies can use a more consistent set of rules for classification and labelling across different markets. ilo.org

Reduces Costs: It reduces the need for multiple classifications and labels for the same product. ccohs.ca

Enhances Safety: It provides a clearer and more consistent understanding of chemical hazards for workers and consumers worldwide. ilo.org

Reduces Animal Testing: By promoting the mutual acceptance of data, it can reduce the need for duplicative testing. ccohs.ca

International cooperation also occurs through bodies like the Organisation for Economic Co-operation and Development (OECD), which runs a Cooperative Chemicals Assessment Programme. Assessments of siloxanes through this program are considered reliable by national authorities, further promoting a harmonized approach to risk assessment. canada.ca For a globally traded substance like this compound, these harmonization efforts are crucial for streamlining compliance and fostering innovation while maintaining high safety standards.

Role of Globally Harmonized System (GHS) in Global Research Standards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) serves as a foundational component for the safe use of chemicals worldwide. It establishes a standardized approach to hazard communication, which includes criteria for classifying chemicals according to their health, environmental, and physical hazards, and specifies what information should be included on labels and safety data sheets.

For Cyclotetrasiloxane, octamethyl-, reaction products with silica, the GHS provides a basis for its hazard identification. While some suppliers classify the substance as not hazardous, others associate it with specific GHS hazard statements. dap.com For instance, some safety data sheets indicate the following hazard statements for the compound or mixtures containing it:

H315: Causes skin irritation. dap.com

H319: Causes serious eye irritation. dap.com

H335: May cause respiratory irritation. dap.com

H412: Harmful to aquatic life with long lasting effects. evonik.com

It is important to note that the parent substance, Octamethylcyclotetrasiloxane, has its own distinct GHS classification, which includes being a flammable liquid and suspected of damaging fertility or the unborn child. louisville.edu

The following interactive table summarizes the GHS hazard statements that have been associated with Cyclotetrasiloxane, octamethyl-, reaction products with silica in some contexts.

Hazard CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H412Harmful to aquatic life with long lasting effects

This table is based on information from safety data sheets and may not represent a universally adopted classification.

Cross-Jurisdictional Comparison of Chemical Inventory Listings (e.g., European and US Perspectives)

The regulatory status of Cyclotetrasiloxane, octamethyl-, reaction products with silica is well-documented on major chemical inventories in both Europe and the United States, although the specifics of the listings reflect the different regulatory approaches of these jurisdictions.

European Perspective:

In Europe, the chemical is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 271-514-2. lookchem.comchemicalbook.com This listing signifies that the substance was on the market in the European Community between January 1, 1971, and September 18, 1981. More recently, under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, the substance has been registered. For instance, a UK REACH registration number has been assigned: 01-2119379499-16-0000. evonik.com The REACH regulation requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU.

United States Perspective:

In the United States, the Toxic Substances Control Act (TSCA) requires the Environmental Protection Agency (EPA) to maintain an inventory of all existing chemical substances manufactured, processed, or imported in the US. Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-, reaction products with silica is listed on the TSCA Chemical Substance Inventory with an "ACTIVE" status. nih.govepa.gov This indicates that the chemical is currently in commerce in the United States. nih.gov The substance also has an "XU" flag, which indicates it is exempt from certain reporting requirements under the Chemical Data Reporting (CDR) Rule. nih.govguidechem.com

The following interactive table provides a comparison of the inventory listings for this compound in Europe and the United States.

JurisdictionInventory/RegulationIdentifier/Status
Europe EINECS271-514-2
UK REACH01-2119379499-16-0000
United States TSCAACTIVE; XU

This cross-jurisdictional overview highlights the established presence of Cyclotetrasiloxane, octamethyl-, reaction products with silica in two of the world's major regulated markets.

Q & A

Q. What interdisciplinary approaches are critical for elucidating this compound’s environmental impact?

  • Methodological Answer : Combine ecotoxicology assays (e.g., Daphnia magna mortality tests) with environmental fate modeling (EPI Suite). Use high-resolution mass spectrometry (HRMS) to detect degradation products in water matrices. Collaborate with geospatial analysts to map exposure hotspots using GIS tools. Disclose limit of detection (LOD) and matrix effects in methodologies .

Data Presentation Guidelines

  • Tables : Include processed data (means ± SD) in the main text; raw datasets (e.g., HPLC chromatograms) should be in appendices .
  • Figures : Use vector graphics for spectra and heatmaps. Annotate critical peaks/regions and provide axis labels with units .
  • Statistical Reporting : Specify software (e.g., GraphPad Prism 10), tests used (e.g., two-tailed t-test), and significance thresholds (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Einecs 271-514-2
Reactant of Route 2
Einecs 271-514-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.